ethyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the thiazolopyrimidine class. Thiazolopyrimidines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents that contribute to its chemical properties and biological activities.
Preparation Methods
The synthesis of ETHYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
ETHYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromomalononitrile, carbon disulfide, and α-bromo ketones . For instance, the reaction with bromomalononitrile leads to the formation of 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile. The specific conditions, such as the presence of catalysts and the reaction environment, influence the reaction pathways and the major products formed.
Scientific Research Applications
ETHYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications. It has been studied for its potential as a tyrosinase inhibitor, which is significant in the treatment of hyperpigmentation disorders . Additionally, thiazolopyrimidine derivatives, including this compound, have shown promise in various pharmacological activities, such as anticancer, antibacterial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of ETHYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to dopaquinone, a key step in melanin production . This inhibition reduces melanin synthesis, thereby addressing hyperpigmentation. The compound’s structure allows it to interact effectively with the enzyme’s binding site, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
ETHYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives, such as 2-(4-TERT-BUTYLBENZYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-THIAZOLOPYRIMIDINE-6-CARBOXYLATE . While both compounds share a similar core structure, the differences in their substituents lead to variations in their chemical properties and biological activities. The unique combination of substituents in ETHYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE contributes to its distinct pharmacological profile, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H28N2O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H28N2O3S/c1-7-16-19(25)24-18(14-9-11-15(12-10-14)22(4,5)6)17(20(26)27-8-2)13(3)23-21(24)28-16/h9-12,16,18H,7-8H2,1-6H3 |
InChI Key |
MRKDQAIPKLSDRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.